molecular formula C12H19N B13285565 N-butyl-2,3-dimethylaniline

N-butyl-2,3-dimethylaniline

Cat. No.: B13285565
M. Wt: 177.29 g/mol
InChI Key: BXEJNWJDHCQLSX-UHFFFAOYSA-N
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Description

Contextualization of N-substituted Anilines in Organic Synthesis

N-substituted anilines are a pivotal class of compounds in organic synthesis, serving as versatile intermediates and building blocks for a multitude of more complex molecules. The substitution on the nitrogen atom significantly influences the chemical and physical properties of the aniline (B41778) derivative. The introduction of alkyl groups, such as the butyl group in N-butyl-2,3-dimethylaniline, modulates the nucleophilicity and basicity of the nitrogen atom, as well as the steric environment around it.

The synthesis of N-substituted anilines can be achieved through various established methodologies. Current time information in Bangalore, IN. One common approach is the N-alkylation of a primary or secondary aniline. For a compound like this compound, this would typically involve the reaction of 2,3-dimethylaniline (B142581) with a butylating agent, such as a butyl halide or sulfate, often in the presence of a base to neutralize the acid byproduct. Alternative greener methods utilizing alcohols as alkylating agents in the presence of a catalyst have also been developed. chemsrc.com Another significant route is through reductive amination, where 2,3-dimethylaniline could react with butanal in the presence of a reducing agent.

These synthetic routes are fundamental in creating a diverse library of N-substituted anilines, which are precursors to pharmaceuticals, agrochemicals, dyes, and materials with specific electronic properties. The choice of the N-substituent is a critical design element in tuning the final properties of the target molecule.

Significance of Dialkyl-Substituted Anilines in Chemical Research

The presence of alkyl groups on the aromatic ring, as seen in the 2,3-dimethyl substitution pattern of this compound, adds another layer of complexity and utility. The position and nature of these alkyl groups have a pronounced effect on the electronic properties of the aromatic ring and the steric hindrance around the amino group.

In dialkyl-substituted anilines, the ortho-substituents can force the N-alkyl group to twist out of the plane of the aromatic ring, which in turn affects the conjugation of the nitrogen lone pair with the π-system. bldpharm.com This steric inhibition of resonance can alter the reactivity of the aniline in electrophilic aromatic substitution reactions and change its basicity. bldpharm.com For instance, the two methyl groups in the 2 and 3 positions of this compound would create a specific steric environment that could influence its participation in further chemical transformations.

Dialkyl-substituted anilines are also important precursors in the synthesis of heterocyclic compounds. For example, N,N-dialkylanilines can undergo cyclization reactions to form indoles and other nitrogen-containing ring systems, which are prevalent in biologically active molecules. rsc.orgnih.govrsc.org The substitution pattern on the aniline ring can direct the regioselectivity of these cyclization reactions.

Research Trajectories for this compound and Related Derivatives

While direct research on this compound is limited, its structure suggests several potential avenues for future investigation, drawing parallels from studies on analogous compounds.

One promising area is its use as a precursor in the synthesis of novel heterocyclic scaffolds. The development of new methods for the construction of indoles from N,N-dialkylanilines is an active area of research. nih.gov this compound could be a substrate for developing new cyclization strategies, potentially leading to indoles with a specific substitution pattern that may be of interest in medicinal chemistry or materials science.

Furthermore, the specific steric and electronic properties conferred by the N-butyl and 2,3-dimethyl groups could be exploited in the design of new ligands for catalysis or as components in functional organic materials. The butyl group provides increased lipophilicity compared to a methyl or ethyl group, which could be advantageous in certain applications.

The table below summarizes the key identifiers for this compound.

PropertyValue
CAS Number 105336-22-9
Molecular Formula C₁₂H₁₉N
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butyl-2,3-dimethylaniline

InChI

InChI=1S/C12H19N/c1-4-5-9-13-12-8-6-7-10(2)11(12)3/h6-8,13H,4-5,9H2,1-3H3

InChI Key

BXEJNWJDHCQLSX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC(=C1C)C

Origin of Product

United States

Synthetic Methodologies for N Butyl 2,3 Dimethylaniline and Its Precursors

Preparation Routes to 2,3-Dimethylaniline (B142581) (2,3-DMA)

Reduction of Nitro Compounds for Aromatic Amine Synthesis

The conversion of 2,3-dimethylnitrobenzene to 2,3-dimethylaniline is a fundamental reduction reaction in aromatic chemistry. This can be accomplished through various methods, including catalytic hydrogenation and metal-mediated reductions in an acidic environment.

Catalytic hydrogenation is a widely employed industrial method for the synthesis of aromatic amines from their nitro precursors. This process involves the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst. For the synthesis of 2,3-dimethylaniline, catalysts such as Nickel (Ni) on an alumina-silicate support or Palladium on carbon (Pd/C) have been shown to be effective.

The reaction is typically carried out in a solvent, such as ethanol, under elevated temperature and pressure. Research has shown that the reaction rate is dependent on factors such as hydrogen pressure, catalyst loading, and temperature. Dimethylaniline is often the sole product generated through the hydrogenation of the nitro group of dimethyl-nitrobenzene.

Below is a table summarizing typical reaction conditions for the catalytic hydrogenation of dimethyl-nitrobenzene:

Table 1: Catalytic Hydrogenation Conditions for Dimethyl-nitrobenzene

Catalyst Temperature Range Pressure Range (H₂) Solvent Reference
Ni on alumina-silicate 343–403 K (70–130 °C) 4–10 bar Ethanol
5% Pd/C 343–403 K (70–130 °C) 4–10 bar Ethanol libretexts.org

These methods provide high yields and selectivity for the desired 2,3-dimethylaniline product.

A classic laboratory method for the reduction of aromatic nitro compounds is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). This reaction, often referred to as the Béchamp reduction when using iron, involves the oxidation of the metal and the reduction of the nitro group.

The general reaction involves suspending the nitroaromatic compound in an aqueous acidic solution with the chosen metal. The reaction is typically exothermic and proceeds until the nitro compound is fully converted to the corresponding amine. The resulting amine is then liberated from its ammonium (B1175870) salt by the addition of a base. This method is robust and effective for small-scale syntheses.

Ammonolysis of Halides

The synthesis of aromatic amines via the ammonolysis of aryl halides involves the direct reaction of an aryl halide with ammonia (B1221849). However, this method is generally not feasible for non-activated aryl halides, such as 2,3-dimethylchlorobenzene or 2,3-dimethylbromobenzene. quora.com The carbon-halogen bond in these compounds is significantly stronger than in alkyl halides due to the partial double bond character arising from resonance with the aromatic ring. quora.com

Consequently, nucleophilic aromatic substitution with ammonia requires harsh reaction conditions, such as high temperatures and pressures, and often necessitates the presence of a catalyst, like a copper salt. Even under these conditions, yields can be low, and the process is often not economically viable for simple anilines. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have largely superseded direct ammonolysis for the synthesis of aryl amines from aryl halides due to their milder conditions and broader substrate scope. libretexts.orgwikipedia.orgacsgcipr.org

Emerging Techniques for 2,3-Dimethylaniline Production

Recent advancements in chemical synthesis have led to the development of more efficient and safer methods for the production of chemicals, including aromatic amines.

Continuous-flow synthesis, particularly in microreactors, has emerged as a powerful technique for the production of fine chemicals. This method offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward scaling-up.

For the synthesis of aromatic amines from nitro compounds, a continuous-flow setup typically involves pumping a solution of the nitroaromatic compound and a reducing agent through a heated microreactor. This allows for rapid optimization of reaction conditions and can lead to higher yields and purity of the product. While specific studies on the continuous-flow synthesis of 2,3-dimethylaniline are not widely reported, general procedures for the reduction of aromatic nitro compounds in microreactors have been established and are applicable to this synthesis.

N-Alkylation Strategies for Anilines

N-alkylation of anilines is a fundamental transformation in organic synthesis, providing access to a wide range of secondary and tertiary amines that are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The direct alkylation of 2,3-dimethylaniline with a butylating agent is the most straightforward approach to obtaining N-butyl-2,3-dimethylaniline.

Nucleophilic Substitution with Alkyl Halides

A traditional and widely used method for N-alkylation involves the reaction of an amine with an alkyl halide. tsijournals.com In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion. For the synthesis of this compound, this would involve reacting 2,3-dimethylaniline with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane (B1219991).

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. ncert.nic.in Common bases used for this purpose include potassium carbonate, sodium hydride, and triethylamine. researchgate.net

Controlled Alkylation for Mono-N-Substitution

A significant challenge in the N-alkylation of primary anilines with alkyl halides is the potential for over-alkylation. tsijournals.com The primary amine product, this compound, can act as a nucleophile itself and react with another molecule of the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. tsijournals.comncert.nic.in

Achieving selective mono-N-substitution often requires careful control of reaction conditions. This can include:

Stoichiometry: Using a molar excess of the aniline compared to the alkyl halide can favor the formation of the mono-alkylated product.

Reaction Temperature and Time: Lower temperatures and shorter reaction times can help to minimize the extent of over-alkylation.

Choice of Base and Solvent: The selection of the base and solvent system can influence the reaction's selectivity. For instance, solid-supported bases like cesium fluoride (B91410) on Celite have been employed for the N-alkylation of anilines and other nitrogen-containing heterocycles with alkyl halides in acetonitrile (B52724). researchgate.net

Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen Methodology)

A more sustainable and atom-economical alternative to the use of alkyl halides is the catalytic N-alkylation of anilines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govrsc.org This approach utilizes readily available and less toxic alcohols as alkylating agents, with water being the only byproduct. tsijournals.comrsc.org The general mechanism involves the temporary "borrowing" of hydrogen from the alcohol to form a transient carbonyl intermediate, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then returned to the imine in a final reduction step to yield the alkylated amine. researchgate.net

Transition Metal Catalysis (e.g., Pd, Ir, Ru, Mn, Co)

A wide array of transition metal catalysts have been developed and proven effective for the N-alkylation of anilines with alcohols. These catalysts, often based on precious metals such as palladium (Pd), iridium (Ir), and ruthenium (Ru), are highly efficient in mediating the hydrogen transfer steps. nih.govresearchgate.net For instance, ruthenium complexes have been successfully used for the N-alkylation of anilines with primary alcohols. nih.gov Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have also shown high catalytic performance in these transformations. nih.gov

In recent years, there has been a significant shift towards the use of more abundant and cost-effective first-row transition metals like manganese (Mn) and cobalt (Co). nih.govrsc.org Defined PNP manganese pincer complexes have been shown to catalyze the selective N-alkylation of various anilines with both aromatic and aliphatic alcohols. nih.gov Similarly, cobalt-based catalysts, including those supported on metal-organic frameworks, have demonstrated significant efficacy in the N-alkylation of aniline derivatives. rsc.org Nickel-based systems, generated in situ, have also been reported as highly active for the selective N-alkylation of anilines. rsc.org

Below is a table summarizing various transition metal catalysts used in the N-alkylation of anilines with alcohols.

Catalyst MetalLigand/SupportSubstrate ScopeReference
RutheniumAmino amidePrimary and secondary amines with simple alcohols nih.gov
IridiumN-heterocyclic carbene (NHC)Aniline derivatives with benzyl (B1604629) alcohols nih.gov
ManganesePNP pincer complexSubstituted anilines with (hetero)aromatic and aliphatic alcohols nih.gov
CobaltBipyridyl metal-organic frameworkAniline derivatives with benzyl alcohol rsc.org
NickelLigand-free (in situ generated)Aniline and derivatives with aromatic and aliphatic alcohols rsc.org
PalladiumCarbon nitrideAnilines with alcohols researchgate.net
Metal-Free Catalytic Systems

While transition metal catalysis is dominant, research into metal-free alternatives for N-alkylation is an emerging area. These systems aim to avoid the cost and potential toxicity associated with heavy metals. For example, visible-light-induced N-alkylation of anilines has been developed, utilizing ammonium bromide as an additive in the absence of any metallic catalysts, oxidants, bases, or ligands. nih.gov

Role of Co-catalysts and Ligands

The efficiency and selectivity of transition metal-catalyzed N-alkylation reactions are often significantly influenced by the presence of co-catalysts and ligands.

Bases: A base is typically required to facilitate the initial dehydrogenation of the alcohol. Common bases include potassium hydroxide (B78521) and potassium tert-butoxide. nih.govrsc.org

Ligands: Ligands play a crucial role in stabilizing the metal center, modulating its electronic and steric properties, and thus influencing the catalyst's activity and selectivity. N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for iridium and ruthenium catalysts due to their strong σ-donating properties and the stability they impart to the metal complex. nih.gov Pincer ligands, such as the PNP-type ligands used with manganese, create a well-defined and stable coordination environment around the metal, which can lead to high catalytic efficiency. nih.gov The electronic properties of the ligands can also impact the reaction outcome; for example, in a ruthenium-catalyzed reaction, dppf-type ligands with electron-withdrawing groups improved the yield. rsc.org

The following table details the role of various co-catalysts and ligands in specific catalytic systems.

Catalyst SystemCo-catalyst/LigandRoleReference
Ruthenium complexdppf-type ligandLigand electronic properties influence reactivity rsc.org
Iridium complexN-heterocyclic carbene (NHC)Stabilizes the metal center and enhances catalytic performance nih.gov
Manganese complexPNP pincer ligandCreates a stable and efficient catalytic environment nih.gov
Nickel-based systemPotassium hydroxide (KOH)Acts as a base to facilitate alcohol dehydrogenation rsc.org

Visible-Light-Induced N-Alkylation

The use of visible light to drive chemical reactions has gained significant traction as a green and sustainable synthetic strategy. In the context of N-alkylation of anilines, photoredox catalysis offers a pathway that often avoids harsh reagents and conditions. A notable strategy involves the visible-light-induced N-alkylation of anilines using 4-hydroxybutan-2-one in the presence of ammonium bromide (NH₄Br), which notably proceeds without the need for metals, bases, or ligands. nih.govresearchgate.netrsc.org

This methodology is environmentally friendly and operates under mild conditions. nih.gov The optimal reaction conditions for this type of N-alkylation have been identified as using 20 mol% of NH₄Br as an additive in hexane (B92381) as the solvent, under a nitrogen atmosphere and irradiated with a 50 W 420 nm LED at room temperature. nih.govresearchgate.net The essential roles of both light and the NH₄Br catalyst have been demonstrated, as their absence leads to only trace amounts of the product. nih.govresearchgate.net

Another approach in visible-light-driven synthesis involves the use of electron donor-acceptor (EDA) complexes. nih.gov This catalyst-free method can mediate a variety of chemical transformations, including the synthesis of substituted tetrahydroquinolines from N,N-substituted dialkyl anilines and alkenes. nih.gov The reaction is initiated by the photoexcitation of the EDA complex, which leads to a single electron transfer from the electron-rich donor (the aniline) to the electron-deficient acceptor. nih.gov

Table 1: Optimization of Visible-Light-Induced N-Alkylation of Aniline with 4-hydroxybutan-2-one nih.govresearchgate.net

EntryAdditive (mol%)SolventLight SourceTime (h)Yield (%)
1-THF50W 420nm LED1218
2NH₄Br (20)Hexane50W 420nm LED1281
3NH₄Br (10)Hexane50W 420nm LED1277
4NH₄Br (30)Hexane50W 420nm LED1259
5NH₄Br (20)Hexane20W 420nm LED1259
6NH₄Br (20)Hexane50W 420nm LED660
7NH₄Br (20)Hexane-12Trace
8-Hexane50W 420nm LED1231

Considerations for Regioselectivity in N-Alkylation

Achieving regioselectivity in the alkylation of substituted anilines like 2,3-dimethylaniline is a critical challenge. The competition between N-alkylation (on the nitrogen atom) and C-alkylation (on the aromatic ring) is a primary consideration. The directing effects of the substituents on the aniline ring play a crucial role in determining the outcome of the reaction.

For N,N-dimethylaniline, metallation studies have shown that the site of reaction can be influenced by the reagents and conditions. Direct zincation can lead to surprising meta-metallation, while sodiation with n-BuNa results in ortho-sodiation. beilstein-journals.org The subsequent reaction with an electrophile, such as an alkyl halide, would then occur at the metallated position. While these studies focus on C-H activation, they highlight the electronic and steric factors that influence regioselectivity.

In the context of N-alkylation, the lone pair of electrons on the nitrogen atom is generally more nucleophilic than the aromatic ring, favoring N-alkylation. However, under certain conditions, such as Friedel-Crafts alkylation, C-alkylation can become a significant competing reaction. researchgate.netyoutube.com The presence of the two methyl groups at the 2- and 3-positions in 2,3-dimethylaniline introduces steric hindrance around the nitrogen atom, which could potentially decrease the rate of N-alkylation and increase the likelihood of C-alkylation at the less hindered positions of the ring. The electronic donating nature of the methyl groups and the amino group activates the aromatic ring towards electrophilic attack, particularly at the para position (position 5).

Synthesis of this compound from 2,3-Dimethylaniline

The direct N-alkylation of the primary amine 2,3-dimethylaniline is a common route for the synthesis of this compound. This transformation involves the reaction of 2,3-dimethylaniline with a suitable butylating agent.

Specific Alkylation Reagents for N-Butyl Moiety Incorporation

A variety of alkylating agents can be employed to introduce the n-butyl group onto the nitrogen atom of 2,3-dimethylaniline. Common and effective reagents include:

Butyl Halides: 1-Bromobutane and 1-iodobutane are frequently used due to their good reactivity in Sₙ2 reactions. Iodides are generally more reactive than bromides.

Butyl Sulfonates: Reagents like butyl tosylate or mesylate are excellent leaving groups and can be effective for alkylation.

Alcohols: The use of butanol as an alkylating agent represents a greener alternative, often facilitated by a catalyst in what is known as a "borrowing hydrogen" or "hydrogen autotransfer" reaction. nih.gov This method avoids the use of pre-activated alkylating agents and generates water as the only byproduct. nih.gov

The choice of alkylating agent can be influenced by factors such as cost, reactivity, and the desired reaction conditions. mt.com

Optimization of Reaction Conditions (Temperature, Solvent, Catalyst, Time)

The efficiency and selectivity of the N-butylation of 2,3-dimethylaniline are highly dependent on the reaction conditions.

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote side reactions, such as over-alkylation to form the tertiary amine or C-alkylation. For hydrogen-borrowing alkylations with alcohols, temperatures around 85-110°C are often employed. nih.gov

Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (MeCN) are often used for N-alkylation with alkyl halides as they can solvate the cation while leaving the anion nucleophilic. beilstein-journals.org For greener processes, avoiding dipolar aprotic solvents is desirable, with alternatives like butanol (which can also act as the alkylating agent) being considered. acsgcipr.org

Catalyst:

Base: In reactions with alkyl halides, a base is typically required to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). beilstein-journals.org The combination of NaH in THF has been shown to be a promising system for regioselective N-alkylation of other nitrogen-containing heterocycles. beilstein-journals.orgd-nb.info

Acid Catalysts: In the industrial production of N,N-dimethylaniline from aniline and methanol, acid catalysts like sulfuric acid or solid acid catalysts such as zeolites or alumina (B75360) are used. mt.comalfa-chemistry.com

Transition Metal Catalysts: For hydrogen-borrowing alkylation with alcohols, iridium or ruthenium-based catalysts are commonly employed. nih.govacs.orgnih.gov

Time: The reaction time needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts. Reaction times can range from a few hours to overnight, depending on the reactivity of the substrates and the chosen conditions.

Table 2: Common Reagents and Conditions for N-Alkylation

Alkylating AgentCatalyst/BaseTypical SolventTemperature
Alkyl Halide (e.g., 1-Bromobutane)K₂CO₃, Cs₂CO₃, NaHDMF, THF, MeCNRoom Temp to Reflux
Alcohol (e.g., Butanol)Iridium or Ruthenium complexest-Butanol or solvent-free85-120°C
Dialkyl Carbonate (e.g., Dibutyl carbonate)Solid base catalysts-High Temperature & Pressure

Chemical Reactivity and Transformation Pathways

Reactions at the Aromatic Ring

The aromatic ring of N-butyl-2,3-dimethylaniline is also a site for chemical reactions, primarily electrophilic aromatic substitution.

The N-butylamino group and the two methyl groups on the aromatic ring are activating groups and direct incoming electrophiles to specific positions on the ring. The amino group is a strong ortho-, para-director. The methyl groups are weaker ortho-, para-directors.

The high reactivity of aromatic amines like this compound in electrophilic substitution reactions can sometimes lead to multiple substitutions. ncert.nic.in To control the reaction and achieve monosubstitution, the activating effect of the amino group can be moderated by protecting it, for example, through acetylation. ncert.nic.in

A common example of EAS is halogenation. The reaction of N,N-dialkylanilines with halogenating agents can be highly regioselective. For instance, treatment of N,N-dimethylaniline N-oxides with thionyl bromide results in exclusive para-bromination, while thionyl chloride gives predominantly ortho-chlorination. nih.gov

Another important EAS reaction is Friedel-Crafts alkylation and acylation. While Friedel-Crafts alkylation can be complex with highly activated rings, acylation is a useful method for introducing an acyl group onto the ring. researchgate.net For N,N-dialkylanilines, acylation typically occurs at the para position. researchgate.net

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingOrtho/Para or Meta Directing
-N(CH₃)(C₄H₉)Strongly ActivatingOrtho, Para
-CH₃ActivatingOrtho, Para

The combined directing effects of the N-butylamino and the two methyl groups will determine the final position of substitution. The powerful para-directing effect of the amino group would likely favor substitution at the 4- and 6-positions. However, the methyl group at position 3 introduces steric hindrance that would likely favor substitution at the 4-position over the 2-position.

Electrophilic Aromatic Substitution (EAS)

Influence of Methyl Substituents on Regioselectivity

The two methyl groups at the 2- and 3-positions of the aniline (B41778) ring play a crucial role in directing incoming electrophiles. The methyl groups themselves are weakly activating and ortho-, para-directing. Their positions on the ring, adjacent to each other, create a specific steric and electronic environment.

Impact of N-Butyl Group on Aromatic Reactivity

The N-butyl group, being an alkyl group, is electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom and, by extension, the aromatic ring, which should enhance its reactivity towards electrophiles. However, the primary influence of the N-butyl group is often steric. Its size can further hinder the approach of reagents to the nitrogen atom and the ortho positions of the aromatic ring.

In reactions where the nitrogen atom itself is the site of reaction, such as in quaternization with alkyl halides, the bulkiness of the N-butyl group can slow down the reaction rate compared to a smaller group like a methyl group. wikipedia.org For electrophilic aromatic substitution, the N-butyl group, in conjunction with the ortho-methyl group, contributes to the steric shielding of the ortho positions, potentially favoring substitution at the para-position (position 5) or the less hindered ortho-position (position 6), depending on the specific electrophile and reaction conditions.

Oxidation Pathways

N,N-dialkylanilines, including structures analogous to this compound, can undergo oxidation through several pathways. A common reaction is oxidative N-dealkylation. For instance, N,N-dimethylaniline can be oxidized by various agents to yield N-methylaniline and other products. mdpi.com This process often involves the formation of an iminium ion intermediate. nih.gov

In the presence of transition metal catalysts and oxidants like tert-butyl hydroperoxide (TBHP), a proposed mechanism involves a single electron transfer (SET) from the aniline to form a radical cation. mdpi.comnih.gov This is followed by the cleavage of a C-H bond at the alpha-position to the nitrogen, leading to an iminium ion which can then be hydrolyzed or trapped by other nucleophiles. nih.gov The presence of substituents on the aromatic ring can influence the rate of this electron transfer.

Another potential oxidation pathway is ring hydroxylation, which has been observed as a metabolic route for N,N-dimethylaniline. wikipedia.org The specific regioselectivity of such a reaction on this compound would be influenced by the directing effects of the alkyl groups.

Reduction Pathways

Given that this compound is an amine, it is already in a reduced form. Reduction pathways would typically apply to derivatives of this compound, such as its nitro or nitroso derivatives. For example, if this compound were to be nitrated, the resulting nitro group could be reduced to an amino group using standard reducing agents like tin or iron in acidic medium, or through catalytic hydrogenation. This would lead to the formation of a substituted benzene-1,x-diamine.

Metallation Studies and Regioselectivity

The deprotonation of an aromatic ring by a strong base, known as metallation, is a powerful tool for functionalization. For N,N-dialkylanilines, metallation typically occurs at the ortho position due to the directing effect of the dimethylamino group. However, the regioselectivity can be influenced by the base system employed.

Studies on N,N-dimethylaniline have shown that while sodiation with n-BuNa leads to the expected ortho-metallation, the use of a mixed-metal zincate reagent can surprisingly result in meta-metallation. nih.govnih.gov Subsequent quenching with an electrophile like iodine then introduces a substituent at the meta position. nih.govnih.gov The ortho:meta:para ratio of the product can be influenced by factors such as reaction time and temperature. nih.govnih.gov

For this compound, the 2- and 3-methyl groups would significantly influence the regioselectivity of metallation. The 2-methyl group would likely block ortho-lithiation at the 6-position. The directing effect of the N-butylamino group combined with the steric hindrance of the methyl groups would make the outcome of metallation reactions complex and highly dependent on the specific organometallic reagent and reaction conditions used.

Derivatization for Complex Molecular Architectures

Formation of Sulfonamide Derivatives

Primary and secondary amines, including this compound, can react with sulfonyl chlorides to form sulfonamides. researchgate.netncert.nic.in This reaction is a common method for synthesizing these important functional groups, which are present in many pharmaceutical compounds. researchgate.netscholarsresearchlibrary.com

The general synthesis involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521). ncert.nic.in The base serves to neutralize the hydrochloric acid that is formed during the reaction. ncert.nic.in

The reactivity of the amine in this reaction can be influenced by its nucleophilicity. While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. researchgate.net The steric hindrance around the nitrogen atom in this compound, caused by the butyl group and the ortho-methyl group, could potentially slow down the rate of sulfonamide formation compared to less hindered secondary amines. The synthesis of primary sulfonamides can also be achieved from organometallic reagents and a sulfinylamine reagent. researchgate.netnih.gov

Schiff Base Formation with Aldehydes and Ketones

The formation of Schiff bases, or imines, from this compound involves the condensation reaction with aldehydes or ketones. This reaction is a cornerstone of carbon-nitrogen double bond formation and proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the C=N double bond of the imine. youtube.comlibretexts.org

The general mechanism, which is often acid-catalyzed, can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon.

Proton Transfer: A proton transfer from the nitrogen to the oxygen atom occurs, forming a carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged iminium ion.

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen to yield the neutral Schiff base. youtube.comyoutube.com

The reactivity of this compound in Schiff base formation is influenced by several factors inherent to its structure:

Steric Hindrance: The presence of two methyl groups at the ortho positions (2 and 3) of the aniline ring, in conjunction with the N-butyl group, introduces significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of the nucleophilic nitrogen to the carbonyl carbon of sterically demanding ketones. Consequently, reactions with aldehydes are generally more facile than with ketones. chemistrysteps.com

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, enhancing its nucleophilicity. The N-butyl group also contributes to this electron-donating effect.

Table 1: Predicted Reactivity in Schiff Base Formation

Carbonyl CompoundExpected Relative ReactivityRationale
FormaldehydeHighMinimal steric hindrance on the electrophile.
BenzaldehydeModerate to HighAromatic aldehyde, relatively unhindered.
AcetoneLow to ModerateKetone with some steric bulk from methyl groups.
BenzophenoneVery LowSignificant steric hindrance from two phenyl groups.

This table is predictive and based on general principles of organic chemistry, as specific experimental data for this compound was not found in the search results.

C-Si Cross-Coupling Reactions

Carbon-silicon (C-Si) bond formation is a powerful tool in organic synthesis for the introduction of versatile silyl (B83357) groups. For a compound like this compound, C-Si cross-coupling reactions would primarily involve the functionalization of the C-H bonds on the aromatic ring. Transition metal catalysis, particularly with palladium and rhodium, is the predominant method for such transformations. nih.govrsc.org

The reaction typically proceeds via a C-H activation mechanism. The general catalytic cycle involves:

Oxidative Addition/C-H Activation: The active metal catalyst cleaves a C-H bond of the aniline to form a metallacyclic intermediate. The directing effect of the amino group generally favors ortho-C-H activation.

Silylation: The silylating agent (e.g., a disilane (B73854) or a hydrosilane) reacts with the metallacyclic intermediate.

Reductive Elimination: The final step is the reductive elimination of the silylated product, regenerating the active catalyst. nih.gov

For this compound, several factors would influence the outcome of a C-Si cross-coupling reaction:

Directing Group Effect: The amino group is a powerful directing group, which would typically favor the activation of the C-H bonds at the ortho positions (positions 4 and 6).

Steric Hindrance: The methyl groups at positions 2 and 3, along with the N-butyl group, create a sterically crowded environment. This could hinder the approach of the bulky transition metal catalyst to the ortho C-H bonds. The C-H bond at position 6 is ortho to the amino group and less sterically encumbered than the C-H at position 4 (which is flanked by a methyl group). Therefore, silylation at position 6 would be more likely.

Catalyst and Ligand Choice: The choice of the transition metal catalyst (e.g., palladium or rhodium) and the ancillary ligands is critical. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired catalytic activity and selectivity. bohrium.comrsc.org

While no specific examples of C-Si cross-coupling with this compound were found, studies on other hindered anilines suggest that such transformations are challenging but feasible. bohrium.comnih.gov The reaction conditions, including the choice of catalyst, silylating agent, and temperature, would need to be carefully optimized to achieve good yields and regioselectivity.

Table 2: Potential Silylating Agents and Catalysts for C-H Silylation of this compound

Silylating AgentCatalyst System (Example)Potential Reaction Type
Hexamethyldisilane (Si2Me6)Pd(OAc)2 / LigandPalladium-catalyzed C-H Silylation
Triethylsilane (HSiEt3)[RhCl(COD)]2 / LigandRhodium-catalyzed C-H Silylation
1,2-Di-tert-butyldisilenePd(PPh3)4Palladium-catalyzed Silylation

This table presents potential reagents and catalysts based on established methods for aniline silylation. Specific applicability to this compound would require experimental verification.

Spectroscopic Data for this compound Remains Elusive in Publicly Available Resources

The requested article, which was to be strictly focused on the advanced spectroscopic characterization and structural elucidation of this compound, cannot be generated at this time due to the absence of the necessary primary data. Information on related compounds, such as 2,3-dimethylaniline (B142581) (2,3-xylidine) and other N-substituted anilines, is widely available but falls outside the explicit scope of the user's request.

Future research or the publication of experimental data for this compound would be required to fulfill the detailed structural analysis outlined in the initial request.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. While comprehensive experimental HRMS fragmentation data for N-butyl-2,3-dimethylaniline is not extensively detailed in the surveyed literature, the theoretical exact mass can be calculated from its chemical formula, C₁₂H₁₉N.

This technique provides a highly accurate mass measurement of the parent ion, typically as a protonated species [M+H]⁺ in positive ion mode. The measured mass can then be compared to the theoretical mass calculated for a specific chemical formula. An agreement between the experimental and theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

ParameterValueReference
Chemical Formula C₁₂H₁₉N
Molecular Weight (Nominal) 177 g/mol nih.gov
Theoretical Exact Mass of [M] 177.15175 DaCalculated
Theoretical Exact Mass of [M+H]⁺ 178.15903 DaCalculated

Table 1: Calculated High-Resolution Mass Spectrometry data for this compound.

X-ray Crystallography for Solid-State Molecular Structure

As of the latest literature surveys, a complete single-crystal X-ray diffraction study for this compound has not been published. Such a study would be invaluable, providing precise coordinates for each atom in the crystal lattice and offering definitive information on bond lengths, angles, and the specific conformation adopted by the molecule in the solid state.

To illustrate the type of structural insights that would be gained from such an analysis, data from the published crystal structure of the parent compound, 2,3-dimethylaniline (B142581) , is presented below. nih.gov It is crucial to note that the addition of the N-butyl group in this compound would significantly alter the molecular packing, torsional angles involving the amine group, and the nature of intermolecular interactions.

In the crystal structure of the related compound 2,3-dimethylaniline , the geometry of the aromatic ring and the amine substituent provides a baseline for understanding the core aniline (B41778) framework. nih.gov The bond lengths within the benzene (B151609) ring are typical for an aromatic system, though minor variations can occur due to the electronic influence of the methyl and amino groups. The C-N bond length is a key parameter, indicating the degree of conjugation between the nitrogen lone pair and the aromatic π-system.

For this compound, a crystallographic analysis would be expected to reveal a C(aromatic)-N bond length characteristic of substituted anilines. The geometry of the n-butyl group would be defined by its C-C single bond lengths (typically ~1.54 Å) and C-C-C bond angles (close to the tetrahedral angle of 109.5°). The most significant parameter would be the torsional angles defining the conformation of the butyl chain relative to the aniline ring, which would be influenced by crystal packing forces.

Bond/AngleDescriptionTypical Value (Å or °)Reference
C-C (Aromatic) Phenyl ring carbon-carbon bonds~1.39 Å nih.gov
C-N Aromatic carbon to nitrogen bond~1.40 Å nih.gov
C(aromatic)-C(methyl) Phenyl to methyl carbon bond~1.51 Å nih.gov
C-N-C Angle involving the n-butyl groupExpected ~110-120°
C-C-N-C Torsional angle defining butyl group orientationConformation dependent

Table 2: Representative structural parameters based on the crystal structure of 2,3-dimethylaniline and expected values for the n-butyl substituent.

The solid-state packing of molecules is governed by a network of non-covalent intermolecular interactions. In the case of this compound, which is a secondary amine, the N-H group can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor.

Analysis of the parent 2,3-dimethylaniline crystal structure reveals that the primary amino group (-NH₂) is a key participant in hydrogen bonding. nih.gov For this compound, the N-H···N hydrogen bonds would likely be a dominant feature, connecting molecules into chains or more complex networks.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G** to provide a balance of accuracy and computational efficiency. sphinxsai.com

Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule. For N-butyl-2,3-dimethylaniline, DFT calculations would determine the optimal bond lengths, bond angles, and dihedral angles. The structure features a benzene (B151609) ring substituted with a butylamino group and two methyl groups at positions 2 and 3. The presence of the bulky n-butyl group and the adjacent methyl groups would likely cause some steric strain, potentially leading to a non-planar arrangement of the nitrogen atom relative to the aromatic ring. sphinxsai.comresearchgate.net The electronic structure is influenced by the electron-donating nature of the alkyl groups and the nitrogen lone pair, which increases the electron density on the aromatic ring.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: These are estimated values based on standard bond lengths and data from similar molecules, as specific optimized geometry for this compound is not available in the cited literature.

Parameter Bond/Angle Predicted Value
Bond Length C-N (aniline) ~1.41 Å
N-C (butyl) ~1.47 Å
C-C (aromatic) ~1.40 Å
C-C (methyl) ~1.51 Å
Bond Angle C-N-C ~118°

DFT is instrumental in mapping out the energetic landscape of chemical reactions. For an aniline (B41778) derivative, a common reaction studied is electrophilic aromatic substitution. Computational analysis can determine the activation energies (energy barriers) and the stability of intermediates for substitution at different positions on the ring. nih.gov For this compound, the directing effects of the N-butyl and two methyl groups would be assessed. The strong activating, ortho-para directing N-butyl group and the weakly activating, ortho-para directing methyl groups would make positions 4 and 6 the most likely sites for electrophilic attack. DFT calculations can quantify these preferences by modeling the transition states and intermediates, revealing the most favorable reaction pathway. nih.govresearchgate.net For instance, in reactions of N,N-dimethylaniline, the rate-determining step is often the formation of the initial C-C bond between the aromatic ring and the electrophile. nih.gov

Theoretical vibrational frequency analysis via DFT predicts the infrared (IR) and Raman spectra of a molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration. These calculations are crucial for interpreting experimental spectra and confirming that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). sphinxsai.comresearchgate.net For this compound, characteristic vibrations would include C-H stretching of the aromatic and alkyl groups, C-N stretching, and various ring stretching and bending modes. sphinxsai.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: Frequencies are based on typical values for substituted anilines as seen in studies on related molecules like N,N-dimethylaniline. sphinxsai.com

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Phenyl Ring 3000-3100
C-H Stretch (Alkyl) Butyl, Methyl 2850-2980
C=C Stretch Phenyl Ring 1400-1650
C-N Stretch Aryl-N, Alkyl-N 1250-1360
C-H Bend (Alkyl) Butyl, Methyl 1375-1465

Frontier Molecular Orbital (FMO) theory provides key insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the electron-rich aromatic ring, while the LUMO would be distributed over the aromatic system. iucr.org The electron-donating alkyl groups would raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted aniline.

Table 3: Predicted Frontier Orbital Energies (Illustrative) Note: Values are representative for a substituted dimethylaniline derivative. iucr.org

Parameter Energy (eV)
E(HOMO) ~ -5.10 eV
E(LUMO) ~ -0.75 eV

Quantitative Analysis of Molecular Basicity

The basicity of an amine, quantified by its pKa value, can be predicted computationally. This involves calculating the Gibbs free energy change for the protonation reaction in a solvent, often modeled using a Polarizable Continuum Model (PCM). pku.edu.cnpku.edu.cn The basicity of this compound is determined by the availability of the nitrogen lone pair for protonation. This is influenced by several factors:

Inductive Effect : The n-butyl and methyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity.

Steric Hindrance : The presence of substituents at the 2 and 3 positions, along with the n-butyl group on the nitrogen, creates steric crowding around the nitrogen atom. This can hinder the approach of a proton and decrease basicity compared to less hindered amines.

Studies on a wide range of amines have established strong correlations between computed properties (like molecular electrostatic potential) and experimental pKa values. pku.edu.cnpku.edu.cn

Table 4: Comparison of Experimental pKa Values for Related Aniline Derivatives Source: Data from a combined conceptual DFT and information-theoretic study. pku.edu.cn

Compound Experimental pKa
N,N-dimethyl-3-nitroaniline 2.62
3-chloro-N,N-dimethylaniline 3.83
N,N-dimethyl-1-naphthylamine 4.83
N,N,2-trimethylaniline 5.15
2-methoxy-N,N-dimethylaniline 5.49

| 4-butyl-N,N-dimethylaniline | 4.62 |

Based on these trends, the pKa of this compound would be a balance between the electron-donating effects of its three alkyl groups and the significant steric hindrance around the nitrogen.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, aiding in structure elucidation.

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These calculations can predict the entire NMR spectrum, helping to assign peaks and confirm the structure. For this compound, distinct signals would be predicted for the aromatic protons, the different methylene (B1212753) groups of the butyl chain, and the three unique methyl groups.

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). The predicted spectrum for this compound would likely show characteristic π→π* transitions associated with the substituted benzene ring.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, which is essential for understanding the conformational landscape of flexible molecules like this compound.

In studies of similar N,N-dialkylanilines, steric interactions between substituents on the ring and on the nitrogen atom are shown to be critical in determining the preferred conformation. nih.gov For instance, in 2-methyl-N,N-dimethylaniline, the dimethylamino group is forced into a nearly orthogonal orientation relative to the phenyl plane to minimize steric clash. nih.gov A similar effect would be expected for this compound, where the methyl groups at positions 2 and 3 would sterically interact with the N-butyl group, influencing its orientation and the pyramidalization at the nitrogen atom. MD simulations allow for the exploration of these dynamic structural adjustments, providing statistical information on the most populated conformational states under specific conditions (e.g., in different solvents).

Table 1: Key Conformational Dihedral Angles in this compound for MD Analysis

Dihedral AngleDescriptionExpected Behavior
C(2)-C(1)-N-C(α)Rotation around the Aryl-Nitrogen bondInfluenced by steric hindrance from the 2- and 3-methyl groups, likely resulting in a twisted, non-planar conformation.
C(1)-N-C(α)-C(β)Rotation of the first C-C bond of the butyl groupDetermines the initial direction of the butyl chain relative to the ring.
N-C(α)-C(β)-C(γ)Rotation of the second C-C bond of the butyl groupLeads to gauche and anti conformations.
C(α)-C(β)-C(γ)-C(δ)Rotation of the third C-C bond of the butyl groupFurther defines the extension and shape of the alkyl chain.

This table is illustrative, showing the key rotational bonds that would be monitored in an MD simulation to characterize the molecule's conformational space.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, aligning with Lewis structures. researchgate.net It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. researchgate.netnih.gov

For this compound, NBO analysis can provide deep insights into its electronic structure. A key interaction to analyze is the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbitals of the aromatic ring (acceptor NBOs). This n → π* interaction is characteristic of anilines and is responsible for many of their chemical properties, including the partial double-bond character of the C(aryl)-N bond. wikipedia.orgsci-hub.se The electron-donating methyl and butyl groups are expected to increase the electron density on the nitrogen and the aromatic ring, influencing the strength of these interactions.

The NBO method calculates the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from a specific donor-acceptor interaction. researchgate.net A higher E(2) value indicates a stronger interaction. Analysis of these values helps to understand how substituents modulate the electronic communication within the molecule. For example, the analysis would reveal the extent of hyperconjugation between the C-H bonds of the alkyl groups and the aromatic system.

Table 2: Illustrative NBO Analysis Results for Key Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C1-C2) / π(C5-C6)HighLone pair delocalization into the aromatic ring
σ(Cα-H)σ(N-C1)ModerateHyperconjugation from the butyl group
σ(C2-C(methyl))π(C1-C6)Low-ModerateHyperconjugation from the methyl group
LP(1) Nσ*(Cα-H)LowAnomeric effect

Note: This table presents hypothetical E(2) values to illustrate the type of data obtained from an NBO analysis. Actual values would require specific quantum chemical calculations. LP(1) N refers to the nitrogen lone pair.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to define atoms and the chemical bonds between them. researchgate.net It is exceptionally powerful for identifying and characterizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and C-H···π interactions, which are crucial in determining the structure of molecular solids and complexes. researchgate.net

The AIM analysis focuses on the topological properties of the total electron density, ρ(r). Critical points in the electron density, where the gradient of the density is zero, are located and classified. For intermolecular interactions, a bond critical point (BCP) found between two molecules is a definitive sign of an interaction. The properties at this BCP, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the bond.

In a condensed phase or a co-crystal of this compound, AIM could be used to:

Identify and quantify weak C-H···N or C-H···π hydrogen bonds.

Characterize π-π stacking interactions between aromatic rings.

Analyze van der Waals interactions involving the butyl and methyl groups.

Generally, for closed-shell interactions like hydrogen bonds and van der Waals forces, the Laplacian of the electron density (∇²ρ(r)) at the BCP is positive. researchgate.net The magnitude of the electron density (ρ(r)) at the BCP correlates with the strength of the interaction.

Table 3: Representative AIM Parameters for Hypothetical Intermolecular Interactions in this compound

Interaction Typeρ(r) (a.u.)∇²ρ(r) (a.u.)Interpretation
C-H···N (Hydrogen Bond)0.01 - 0.04> 0Weak to moderate electrostatic interaction.
C-H···π (Aromatic Ring)0.005 - 0.02> 0Weak electrostatic interaction.
H···H (Di-hydrogen contact)< 0.01> 0Very weak van der Waals contact.

This table provides typical ranges for AIM parameters for different types of non-covalent interactions. Specific values depend on the precise molecular geometry.

Applications in Advanced Chemical Sciences

Role as Organic Building Blocks and Reagents

N-Butyl-2,3-dimethylaniline serves as a valuable organic building block and reagent in the synthesis of more complex molecules. Its chemical structure allows it to be a precursor for a variety of functionalized organic compounds and an intermediate in the production of specialty chemicals.

The reactivity of the aromatic ring and the nitrogen atom in this compound makes it a suitable starting material for creating a diverse range of functionalized organic compounds. While specific research on this compound as a precursor is not extensively detailed in the provided results, the general reactivity of substituted anilines supports this role. For instance, related dimethylaniline compounds are known to undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring. The presence of the N-butyl and dimethyl groups influences the regioselectivity of these substitutions. Furthermore, the tertiary amine functionality can be a site for further chemical modification. The compound is listed as an organic building block in chemical supplier databases, indicating its use in synthetic chemistry. bldpharm.combldpharm.com

As an intermediate, this compound is a key component in multi-step syntheses of specialty chemicals. actylis.com Specialty chemicals are valued for their specific functions rather than their bulk properties and include products like pharmaceuticals, agrochemicals, and materials for electronics. The structural motif of this compound can be found within more complex molecules designed for specific applications. For example, substituted anilines are crucial intermediates in the production of various industrial products. While direct examples for this compound are limited in the search results, the broader class of N-alkylanilines and dialkylanilines are established intermediates. For instance, N,N-dimethylaniline is a known intermediate in the manufacturing of dyes, rubber vulcanization accelerators, and pharmaceuticals. alfa-chemistry.com

Catalysis and Ligand Design

The electronic and steric properties of this compound make it a candidate for applications in catalysis and as a component in the design of ligands for metal complexes.

Tertiary anilines like N,N-dimethylaniline have been shown to act as effective catalysts or co-catalysts in certain organic transformations. For example, N,N-dimethylaniline has been used to dramatically improve the yield of visible-light-driven catalytic alkylation of reactive alkyl nitriles with nonactivated alkenes. acs.org While this study does not specifically mention this compound, the similar electronic nature suggests its potential in analogous catalytic systems. The alkyl groups on the ring and the nitrogen atom can influence the catalyst's solubility, stability, and interaction with substrates. Friedel-Crafts alkylation reactions, which are fundamental in organic synthesis, can be catalyzed by various systems, and the choice of the aniline (B41778) derivative can affect the reaction's efficiency and regioselectivity. researchgate.netnih.gov

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential donor for coordination to metal centers. This property allows it to be incorporated into the structure of ligands. For instance, 2,3-dimethylaniline (B142581) has been used in the synthesis of Schiff base ligands, which are subsequently used to form metal complexes. researchgate.net In one study, 2,3-dimethylaniline was reacted to form a novel ligand with two adjacent β-diiminato binding sites, which was then used to create a dilithium (B8592608) complex. acs.org The butyl group in this compound would add steric bulk and hydrophobicity, which can be desirable features in ligand design to control the coordination environment of the metal and influence the catalytic activity or physical properties of the resulting complex.

The table below summarizes the use of related aniline compounds in ligand synthesis.

Aniline DerivativeLigand TypeMetal Complex Application
2,3-DimethylanilineSchiff BaseSynthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with potential antimicrobial activity. researchgate.net
2,3-Dimethylanilineβ-DiiminatoFormation of a dinuclear lithium complex. acs.org

Materials Science and Polymer Chemistry

This compound serves as a specialized chemical building block in the field of materials science and polymer chemistry. Its unique structure, featuring a bulky N-alkyl substituent and two methyl groups on the aromatic ring, imparts specific properties to the polymers and materials derived from it. These characteristics make it a valuable component in the synthesis of advanced materials with tailored functionalities. The presence of the N-butyl group can enhance solubility and processability, while the dimethyl-substituted aniline core influences the electronic and thermal properties of the resulting polymers.

Monomer in Polymerization Reactions (Condensation and Addition)

This compound is identified as an organic monomer for creating advanced materials such as Covalent Organic Frameworks (COFs) and other polymers. bldpharm.com While the homopolymerization of some substituted anilines like 2,3-dimethylaniline (also known as 2,3-xylidine) can be challenging under certain conditions, it readily participates in copolymerization reactions. researchgate.net The amine group of this compound can engage in various polymerization reactions, including condensation and addition polymerization, with other monomers to construct polymer chains. sigmaaldrich.com

In these reactions, the this compound unit can be incorporated into a polymer backbone, influencing the final properties of the material. For instance, it can be copolymerized with aniline to form copolymers with distinct characteristics compared to pure polyaniline. researchgate.net The inclusion of the this compound monomer can modify the polymer's morphology, solubility, and electrochemical behavior. Research into copolymers of aniline and 2,3-xylidine has shown that the content of the xylidine (B576407) unit in the resulting polymer is often higher than its initial feed ratio, indicating its reactivity in these copolymerization systems. researchgate.net

Table 1: Role of this compound and its Analogs in Polymer Synthesis

Feature Description Source(s)
Monomer Type Classified as an organic monomer for Polymer Science and Covalent Organic Frameworks (COFs). bldpharm.com
Polymerization The amine group participates in condensation and addition polymerization reactions to form polymer chains for plastics and resins. sigmaaldrich.com
Copolymerization Used as a co-monomer with monomers like aniline to synthesize copolymers, such as poly(2,3-dimethylaniline)/polyaniline. researchgate.net

| Reactivity | In copolymerization with aniline, the incorporation of the 2,3-dimethylaniline unit can be higher than its concentration in the monomer feed. | researchgate.net |

Development of Conductive Polymers and Composites

Substituted anilines are extensively used to develop conductive polymers with diverse applications. researchgate.net this compound, as a derivative of aniline, is a precursor for such materials. The polymerization of this compound, particularly in copolymerization with aniline, yields conductive composites with significant potential.

A study on poly(2,3-dimethylaniline)/polyaniline (P(2,3-DMA)/PANI) composites, prepared through the in-situ polymerization of aniline on the surface of P(2,3-DMA) particles, demonstrated this potential. researchgate.net The resulting composite material's electrical conductivity was found to be directly influenced by the concentration of aniline used during synthesis. An increase in aniline content led to a corresponding rise in the conductivity of the composite. researchgate.net This tunability allows for the development of materials tailored for specific applications, such as anti-static coatings and components for electronic devices. researchgate.net The incorporation of the substituted aniline derivative can also improve solubility, a common challenge with standard polyaniline. researchgate.net

Table 2: Electrical Properties of Poly(2,3-dimethylaniline)/Polyaniline Composites

Property Observation Potential Application Source(s)
Electrical Conductivity Increases with a higher concentration of aniline in the composite. Anti-static coatings, Electronic devices researchgate.net
Electrochemical Activity The composite material exhibits electrochemical activity, which is crucial for applications in sensors and energy storage. Electrochemical sensors, Supercapacitors researchgate.net

| Solubility | Composites show improved solubility in non-aqueous solvents compared to pure polyaniline. | Enhanced processability for device fabrication | researchgate.net |

Enhancement of Material Properties (e.g., thermal stability, chemical resistance)

The incorporation of this compound or its parent analog, 2,3-dimethylaniline, into polymer structures can significantly enhance key material properties. These enhancements include improved thermal stability and superior chemical and corrosion resistance. researchgate.netresearchgate.net

Research has shown that composites made from poly(2,3-dimethylaniline) and other materials exhibit notable improvements in performance. For example, a composite of poly(2,3-dimethylaniline) with nano-SiO2 particles (PSC) demonstrated higher thermal stability than the pure polymer. researchgate.net This is attributed to the interactions between the polymer and the nano-fillers. researchgate.net

Furthermore, these composites provide enhanced protection against corrosion. An epoxy coating containing the P(2,3-DMA)/nano-SiO2 composite showed better anticorrosion properties in a 3.5% NaCl solution compared to a coating with the unmodified polymer. researchgate.net Similarly, P(2,3-DMA)/PANI composites have been noted for better anticorrosive properties than pure PANI. researchgate.net The electron-donating nature of the alkyl groups (butyl and methyl) on the aniline ring is believed to contribute to this improved corrosion resistance. researchgate.net

Table 3: Comparison of Properties for Modified Poly(2,3-dimethylaniline) Materials

Property Base Polymer: P(2,3-DMA) Composite: P(2,3-DMA)/nano-SiO2 Composite: P(2,3-DMA)/PANI Source(s)
Thermal Stability Baseline Significantly Improved N/A researchgate.net
Anticorrosion Property Baseline Improved performance in epoxy coatings Better than pure PANI researchgate.netresearchgate.net

| Solubility | Baseline | N/A | Improved over pure PANI | researchgate.net |

Future Research Directions for N Butyl 2,3 Dimethylaniline

The continued exploration of N-butyl-2,3-dimethylaniline and its derivatives is poised to unlock new possibilities in chemical synthesis, materials science, and sustainable manufacturing. Future research is anticipated to focus on several key areas, aiming to enhance the efficiency of its production, deepen the understanding of its chemical behavior, and expand its applications into novel functional materials and advanced manufacturing paradigms.

Q & A

Q. How can this compound be functionalized for use in supramolecular chemistry?

  • Methodology : Introduce hydrogen-bonding motifs (e.g., -OH or -COOH groups) via electrophilic substitution or directed ortho-metalation. Study self-assembly using scanning probe microscopy (SPM) or small-angle X-ray scattering (SAXS). For example, methyl groups on the aromatic ring may hinder π-π stacking, necessitating bulky substituents for controlled aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.